N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a complex organic compound that features a combination of functional groups, including a nitro group, a methoxy group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Materials Science: The compound’s boronate ester functionality makes it useful in the development of advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming hydrogen bonds or participating in other interactions. The boronate ester can also act as a Lewis acid, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl [2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Uniqueness
N-tert-Butyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Properties
IUPAC Name |
N-tert-butyl-5-methoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O5/c1-15(2,3)19-12-10-14(23-8)11(9-13(12)20(21)22)18-24-16(4,5)17(6,7)25-18/h9-10,19H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONXMFWYXNRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)NC(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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